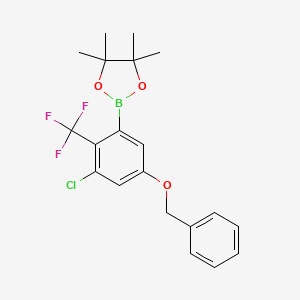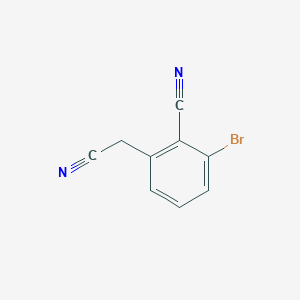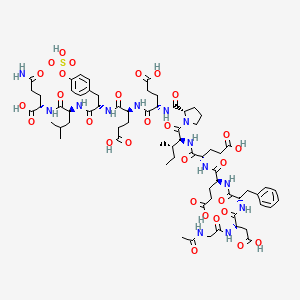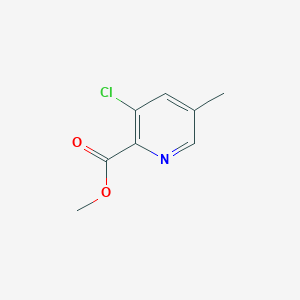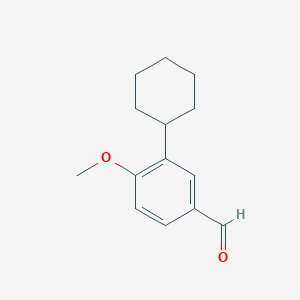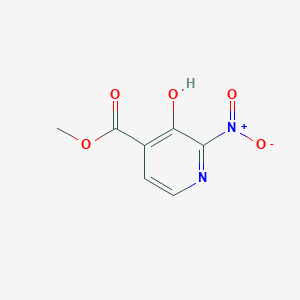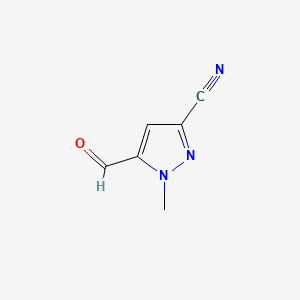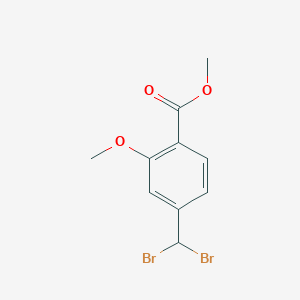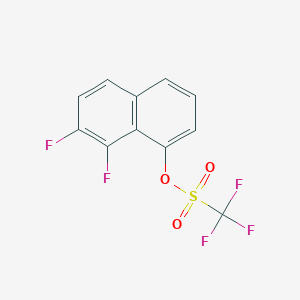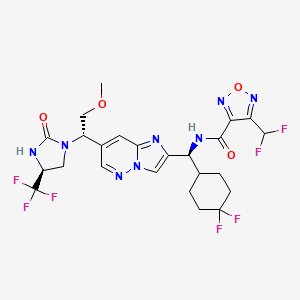
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a complex organic compound that features a benzyloxycarbonylamino group and a methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino acid derivative, followed by the introduction of the benzyloxycarbonyl group and the cyclopropyl group under specific reaction conditions. The final esterification step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(cyclopropyl)propanoate: Similar structure but lacks the methyl group on the cyclopropyl ring.
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-ethylcyclopropyl)propanoate: Similar structure but has an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1 |
Clave InChI |
YGYHISBVGXXONA-CQSZACIVSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
